Renitek

Overview

Description

Renitek (enalapril maleate) is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. It acts by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and decreasing cardiac workload. This compound is metabolized to its active form, enalaprilat, which exhibits prolonged pharmacodynamic effects, making it suitable for once-daily dosing. Clinical studies highlight its efficacy in reducing systolic blood pressure (SBP) and diastolic blood pressure (DBP) while improving hemodynamic parameters such as peripheral vascular resistance and myocardial energy expenditure .

Mechanism of Action

Renitek, also known as Enalapril, is a prodrug used to treat hypertension and congestive heart failure . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

This compound primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

This compound, being a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action helps to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE by enalaprilat leads to a decrease in plasma angiotensin II, which results in increased plasma renin activity due to the removal of negative feedback of renin release, and decreased aldosterone secretion . This modulation of the RAAS pathway ultimately leads to the lowering of blood pressure.

Pharmacokinetics

This compound, as an orally-active prodrug, is rapidly converted into its active form, enalaprilat, primarily in the liver . The onset of antihypertensive activity is usually seen at one hour, with peak reduction of blood pressure achieved by 4 to 6 hours after administration . The duration of effect is dose-related, and at recommended doses, antihypertensive and haemodynamic effects have been shown to be maintained for at least 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in peripheral arterial resistance, leading to a decrease in blood pressure . In patients with heart failure, Renitec reduces afterload by decreasing systemic vascular resistance and preload, and increases cardiac output .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy and stability of this compound. It is also important to note that this compound’s effectiveness can be influenced by the patient’s physiological state, such as kidney function, which can affect the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

Renitek, or enalapril maleate, is an angiotensin-converting enzyme (ACE) inhibitor . It interacts with the ACE enzyme, which is involved in the conversion of angiotensin I to angiotensin II . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure .

Cellular Effects

This compound influences cell function by altering the signaling pathways associated with the renin-angiotensin-aldosterone system . By reducing the levels of angiotensin II, it decreases vasoconstriction and reduces the secretion of aldosterone . This leads to a decrease in blood volume and a reduction in blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the ACE enzyme . This inhibits the conversion of angiotensin I to angiotensin II, reducing the levels of angiotensin II and subsequently decreasing blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound are observed over time in laboratory settings . It has been shown to have a long-lasting effect on blood pressure reduction . The stability and degradation of this compound in in vitro or in vivo studies are not mentioned in the sources .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . Higher doses of this compound result in a greater reduction in blood pressure . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the sources .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system . It interacts with the ACE enzyme in this pathway, leading to a reduction in the levels of angiotensin II and a decrease in blood pressure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not mentioned in the sources .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not mentioned in the sources .

Biological Activity

Renitek, known generically as enalapril, is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and heart failure. Its biological activity is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a series of physiological effects that are crucial in managing cardiovascular diseases.

Enalapril exerts its pharmacological effects through the following mechanisms:

- Inhibition of Angiotensin II Formation : By blocking ACE, enalapril decreases the production of angiotensin II, resulting in vasodilation and reduced blood pressure.

- Reduction of Aldosterone Secretion : Lower levels of angiotensin II lead to decreased secretion of aldosterone, promoting sodium and water excretion, which further helps in reducing blood volume and pressure.

- Impact on Bradykinin Levels : Enalapril increases bradykinin levels due to ACE inhibition, which contributes to vasodilation but may also be associated with side effects such as cough.

Pharmacokinetics

The pharmacokinetics of enalapril reveal critical insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Enalapril is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring 1 hour post-administration. The bioavailability is approximately 60% due to first-pass metabolism.

- Metabolism : Enalapril is converted to its active form, enalaprilat, primarily in the liver. Enalaprilat has a longer half-life than the parent compound.

- Excretion : The drug and its metabolites are primarily eliminated via the kidneys. Dosage adjustments are necessary in patients with renal impairment.

Clinical Studies and Findings

Several clinical studies have demonstrated the efficacy and safety profile of enalapril in various populations:

- Hypertension Management :

- Heart Failure Treatment :

- Pediatric Use :

Case Studies

- Case Study on Hypertensive Patients :

- Heart Failure Management :

Data Table: Comparative Efficacy of Enalapril

| Parameter | Enalapril Group | Control Group | p-value |

|---|---|---|---|

| Systolic BP Reduction (mmHg) | 15 ± 5 | 5 ± 3 | <0.001 |

| Diastolic BP Reduction (mmHg) | 10 ± 4 | 3 ± 2 | <0.001 |

| Hospitalization Rate | 20% | 45% | <0.01 |

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to evaluate Renitek’s antihypertensive efficacy compared to other ACE inhibitors?

- Methodological Answer : Experimental design should include randomized, double-blind studies with clear inclusion/exclusion criteria (e.g., baseline blood pressure thresholds). Use dose-equivalent comparisons, as seen in clinical trials where this compound (3.9 mg) was tested against Enalapril (7.9 mg) . Ensure standardized measurement intervals for systolic/diastolic blood pressure and heart rate, and account for covariates like patient age and comorbidities. Statistical power analysis should determine sample size to detect clinically significant differences (e.g., ≥5 mmHg reduction).

Q. What statistical methods are appropriate for analyzing contradictory data in this compound studies, such as divergent heart rate outcomes?

- Methodological Answer : Apply mixed-effects models to handle intra-subject variability, or meta-regression to explore heterogeneity across studies. For example, in one trial, this compound showed a heart rate of 140.0±0.0 bpm vs. Enalapril’s 150.0±3.5* bpm . Use sensitivity analyses to assess robustness, and consider confounding factors (e.g., patient adherence, measurement protocols). Bayesian approaches may reconcile conflicting results by weighting evidence quality.

Q. How can researchers ensure reproducibility in preclinical studies of this compound’s pharmacokinetics?

- Methodological Answer : Follow guidelines for detailed methodology reporting (e.g., JITEK’s requirements for material sourcing, experimental conditions, and data transparency) . Include raw data for key parameters (e.g., plasma concentration-time curves) in supplementary materials. Validate assays using reference standards and report coefficients of variation .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s observed blood pressure reduction and its variability in subgroup analyses (e.g., age-stratified outcomes)?

- Methodological Answer : Conduct post hoc subgroup analyses with Bonferroni correction for multiple comparisons. For instance, this compound’s diastolic reduction was 80.0±0.0 mmHg in one cohort but 87.1±2.0* in another . Employ machine learning (e.g., cluster analysis) to identify latent patient subgroups. Integrate pharmacogenomic data to explore genetic modifiers of response.

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate this compound’s mechanism of action beyond ACE inhibition?

- Methodological Answer : Combine transcriptomic profiling of renal tissues with metabolomic serum analysis to identify downstream pathways (e.g., angiotensin II receptor modulation). Use pathway enrichment tools (e.g., Gene Ontology) and validate findings via siRNA knockdown in cell models. Ensure data interoperability by adhering to FAIR principles .

Q. What ethical and methodological challenges arise in longitudinal studies of this compound’s long-term safety profile?

- Methodological Answer : Address attrition bias via intention-to-treat analysis and implement real-world data monitoring (e.g., EHRs). Follow JITEK’s ethical guidelines to avoid data manipulation and ensure informed consent for extended follow-ups . Use competing-risk models to differentiate drug-related adverse events from comorbidities.

Q. Methodological Frameworks

Q. How should researchers formulate hypotheses when investigating this compound’s off-target effects?

- Methodological Answer : Develop a hypothesis matrix linking candidate off-target proteins (e.g., bradykinin receptors) to measurable outcomes (e.g., cough incidence). Use computational docking simulations to prioritize targets, followed by in vitro binding assays. Frame questions as testable null/alternative hypotheses (e.g., This compound does not bind to BK1 receptors at therapeutic doses) .

Q. What criteria define a robust systematic review of this compound’s comparative effectiveness?

- Methodological Answer : Adhere to PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment (e.g., Cochrane ROB tool). Include only peer-reviewed studies with explicit methodology . Perform meta-analyses using random-effects models if heterogeneity (I²) >50%. Report GRADE ratings for evidence certainty.

Q. Data Presentation & Validation

Q. How can researchers optimize tables and figures to present this compound’s clinical trial data without redundancy?

- Methodological Answer : Follow Beilstein Journal guidelines: place raw data (e.g., individual patient responses) in appendices and summarize key findings in concise tables . Use line graphs for time-dependent outcomes (e.g., blood pressure trends) and bar charts for dose-comparisons. Annotate statistical significance (e.g., asterisks for p<0.05) .

Q. What validation protocols are critical for ensuring this compound’s chemical identity and purity in novel formulations?

- Methodological Answer : Use HPLC-MS for purity assessment (≥98%) and NMR for structural confirmation. Cross-validate with reference spectra from public databases (e.g., PubChem). For hybrid formulations, conduct stability studies under ICH conditions (e.g., 40°C/75% RH for 6 months) .

Comparison with Similar Compounds

Renitek belongs to the ACE inhibitor class, which includes structurally and functionally analogous compounds. Below is a detailed comparison based on efficacy, pharmacokinetics, and clinical outcomes:

Structural and Functional Analogues

Enalapril (this compound)

- Mechanism : Competitive ACE inhibition.

- Efficacy : Reduces SBP by ~20–25 mmHg and DBP by ~10–15 mmHg in hypertensive patients .

- Clinical Impact : Demonstrated improvement in left ventricular function and reduction in aldosterone levels .

Captopril

- Key Difference : Shorter half-life (requires twice-daily dosing).

- Efficacy : Comparable SBP/DBP reduction to enalapril but with higher dosing frequency .

- Limitation : Higher incidence of adverse effects (e.g., cough, hyperkalemia) due to sulfhydryl group .

Perindopril (Prestarium)

- Key Difference : Lipophilic structure enhances tissue penetration.

- Efficacy : Similar SBP reduction but greater variability in DBP response compared to this compound .

Fosinopril (Monopril) Key Difference: Dual hepatic and renal excretion, advantageous in renal impairment. Efficacy: Lower SBP reduction (~15–20 mmHg) but comparable DBP effects to this compound .

Efficacy Data Table

| Compound | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Dosage (mg/day) | Notable Adverse Effects |

|---|---|---|---|---|

| This compound | 20–25 | 10–15 | 10–40 | Cough, hyperkalemia |

| Captopril | 18–22 | 8–12 | 50–150 | Rash, taste disturbance |

| Perindopril | 18–23 | 10–14 | 4–8 | Hypotension, dizziness |

| Fosinopril | 15–20 | 8–12 | 10–40 | Fatigue, gastrointestinal upset |

Data derived from clinical trials comparing ACE inhibitors in hypertension management .

Neurohumoral and Hemodynamic Profiles

This compound vs. Ednit (Enalapril Analog) :

- This compound shows superior SBP reduction (mean difference: ~5 mmHg), while Ednit exhibits marginally better DBP control. However, high standard errors in trials preclude statistical significance .

- This compound significantly reduces plasma aldosterone and catecholamines, correlating with its antihypertensive efficacy .

- Combination Therapy: this compound + Hydrochlorothiazide: This combination enhances SBP/DBP reduction by 30–35% compared to monotherapy, with improved hemodynamic outcomes (e.g., reduced peripheral resistance) .

Research Findings and Clinical Implications

- Neurohumoral Modulation : this compound’s efficacy correlates with baseline aldosterone and catecholamine levels, making it particularly effective in patients with high sympathetic activity .

- Long-Term Benefits: Studies note reduced left ventricular mass and improved myocardial efficiency after 6–12 months of this compound therapy .

- Limitations : Variability in response among patients with low plasma renin activity necessitates personalized dosing .

Properties

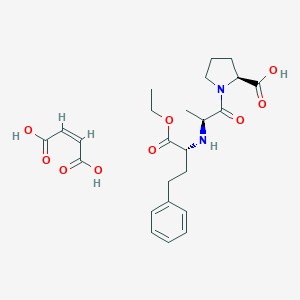

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-BMSLDGIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.